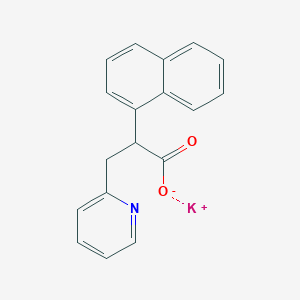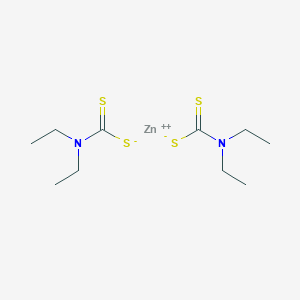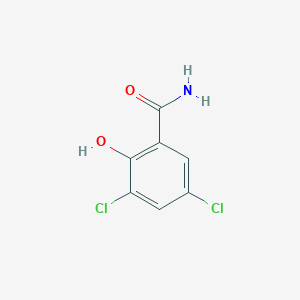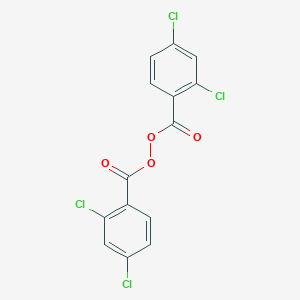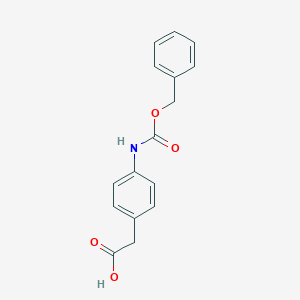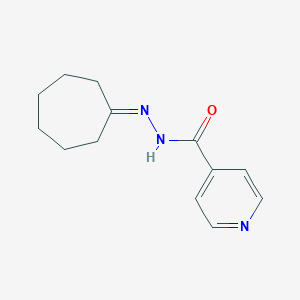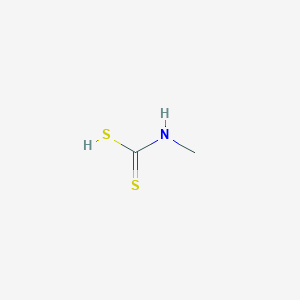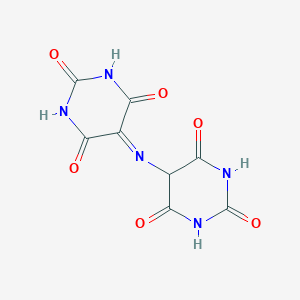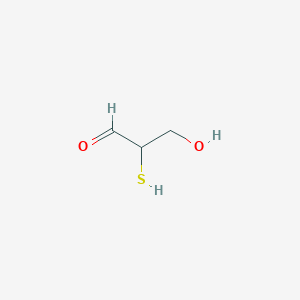
2-Thioglyceraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioglyceraldehyde is a thiol-containing aldehyde that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields of science. This compound is a versatile building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides.
作用机制
The mechanism of action of 2-Thioglyceraldehyde is not fully understood. However, it is known to react with sulfhydryl groups in proteins and peptides, which can lead to the formation of disulfide bonds. This reaction can alter the structure and function of proteins and peptides, which may be responsible for its potential anti-inflammatory and anti-cancer properties.
生化和生理效应
2-Thioglyceraldehyde has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may be responsible for its potential anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of 2-Thioglyceraldehyde is its versatility as a building block for the synthesis of a variety of molecules. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of 2-Thioglyceraldehyde is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 2-Thioglyceraldehyde. One area of interest is the development of new synthetic methods for the production of 2-Thioglyceraldehyde and its derivatives. Another area of interest is the study of its potential anti-inflammatory and anti-cancer properties in vivo. Additionally, the development of new applications for 2-Thioglyceraldehyde in other fields of science, such as materials science and nanotechnology, is also an area of interest.
合成方法
The synthesis of 2-Thioglyceraldehyde can be achieved through various methods, including the reaction of glycerol with hydrogen sulfide and formaldehyde, the reaction of glycerol with sulfur and formaldehyde, and the reaction of glycerol with thiourea and formaldehyde. The most common method involves the reaction of glycerol with hydrogen sulfide and formaldehyde, which yields 2-Thioglyceraldehyde in high yield.
科学研究应用
2-Thioglyceraldehyde has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides. In biochemistry, it is used as a reagent for the detection of sulfhydryl groups in proteins and peptides. 2-Thioglyceraldehyde has also been studied for its potential anti-inflammatory and anti-cancer properties.
属性
CAS 编号 |
15890-66-1 |
|---|---|
产品名称 |
2-Thioglyceraldehyde |
分子式 |
C3H6O2S |
分子量 |
106.15 g/mol |
IUPAC 名称 |
3-hydroxy-2-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |
InChI 键 |
KFXMMDJTEXOROR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)S)O |
规范 SMILES |
C(C(C=O)S)O |
其他 CAS 编号 |
22331-85-7 |
Pictograms |
Corrosive; Acute Toxic |
同义词 |
2-thioglyceraldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



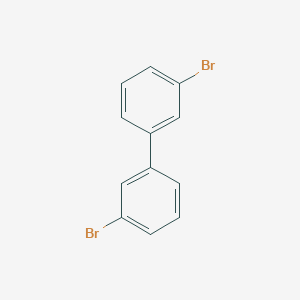
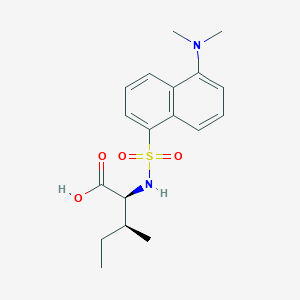
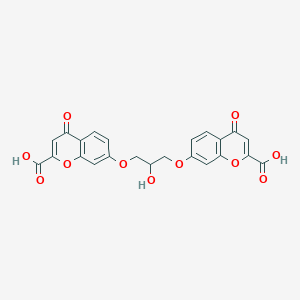

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
